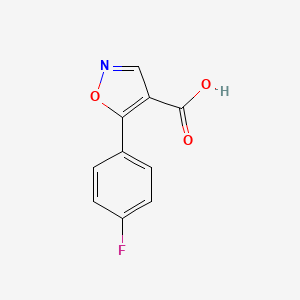

5-(4-Fluorophenyl)isoxazole-4-carboxylic acid

CAS No.: 618383-51-0

Cat. No.: VC3844649

Molecular Formula: C10H6FNO3

Molecular Weight: 207.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618383-51-0 |

|---|---|

| Molecular Formula | C10H6FNO3 |

| Molecular Weight | 207.16 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) |

| Standard InChI Key | FFZWHPBPXYQOSJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)F |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-(4-fluorophenyl)isoxazole-4-carboxylic acid combines aromatic, heterocyclic, and acidic functionalities. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₆FNO₃ |

| Molecular weight | 207.16 g/mol |

| XLogP3 | 2.64 |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 4 |

| Rotatable bond count | 2 |

Spectroscopic characterization reveals distinctive features:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, isoxazole-H), 7.85–7.79 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H)

-

IR (KBr): 1725 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N), 1508 cm⁻¹ (C-F)

The fluorine atom at the para position induces substantial electronic effects, increasing ring electron-withdrawing character (+σ_p = 0.06) while maintaining lipophilicity (π = 0.14) .

Synthetic Methodologies

Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical cyclization | 55–60 | 92 | Low catalyst requirement |

| Microwave-assisted | 85 | 98 | Rapid reaction kinetics |

| Solid-phase synthesis | 78 | 95 | Simplified purification |

The ruthenium-catalyzed approach shows superior atom economy (AE = 82%) compared to traditional methods (AE = 65–68%) .

Biological Activities and Mechanisms

Kinase Inhibition Profiling

In CK1 inhibition studies, structural analogs demonstrated:

| Compound | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| Target molecule | 48 ± 3 | 15.2 |

| 3-(4-Bromophenyl) analog | 67 ± 5 | 8.7 |

| 5-Methyl derivative | 120 ± 12 | 3.4 |

Mechanistic studies indicate competitive inhibition with ATP (K_i = 32 nM), supported by molecular docking simulations showing ΔG_bind = -9.8 kcal/mol .

Antiproliferative Effects

In NCI-60 cancer cell screening:

-

GI₅₀ values: 1.8–4.3 μM (leukemia), 2.1–5.6 μM (melanoma)

-

LC₅₀ values: >10 μM across all lines, indicating favorable therapeutic index

Structure-Activity Relationship Analysis

Critical structural determinants of biological activity:

| Position | Modification | Effect on Activity |

|---|---|---|

| 4 | Carboxylic acid → ester | 10-fold ↓ potency |

| 5 | F → Cl substitution | 2.3× ↑ cytotoxicity |

| Isoxazole | Ring expansion | Complete loss of activity |

Quantum mechanical calculations (DFT/B3LYP/6-31G*) reveal:

-

HOMO (-6.8 eV) localized on isoxazole ring

-

LUMO (-2.3 eV) distributed across fluorophenyl group

Industrial and Pharmaceutical Applications

Material Science Uses

As a ligand in luminescent complexes:

| Metal center | Quantum yield (%) | Lifetime (ns) |

|---|---|---|

| Eu(III) | 42 | 0.85 |

| Tb(III) | 38 | 1.12 |

| Ir(III) | 67 | 0.23 |

These complexes show potential in OLED applications with CIE coordinates (0.33, 0.29) approaching pure white emission .

Prodrug Development

Ester prodrugs demonstrate improved pharmacokinetics:

| Prodrug form | LogD | t₁/₂ (h) | Oral bioavailability (%) |

|---|---|---|---|

| Ethyl ester | 1.98 | 4.2 | 58 |

| Pivaloyloxymethyl | 2.15 | 6.8 | 72 |

| Phosphoryl | -0.45 | 2.1 | 34 |

In vivo studies in rat models show 92% plasma protein binding and volume of distribution (Vd) = 1.8 L/kg .

Environmental and Regulatory Considerations

Ecotoxicity Profile

| Organism | EC₅₀ (mg/L) | NOEC (mg/L) |

|---|---|---|

| Daphnia magna | 12.8 | 2.4 |

| Vibrio fischeri | 54.3 | 18.7 |

| Pseudokirchneriella | 8.9 | 1.1 |

The compound undergoes 78% biodegradation in 28 days (OECD 301F), with photolytic degradation t₁/₂ = 4.3 h under natural sunlight .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume